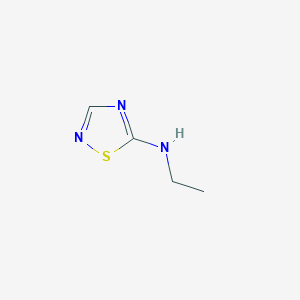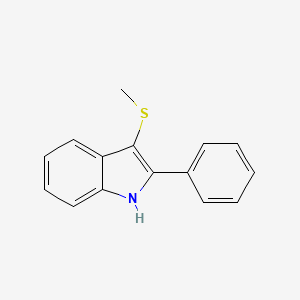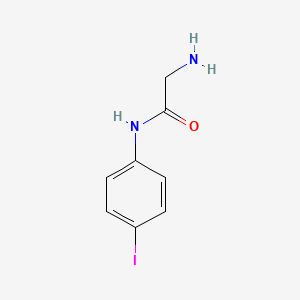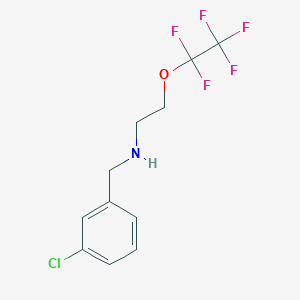
N-ethyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
N-ethyl-1,2,4-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-chloroamidines with isothiocyanates, which yields high product yields and does not require external oxidants or transition metal catalysts . Another method involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these methods, along with the absence of additive oxidizing agents or transition metal catalysts, makes them suitable for industrial applications .
化学反応の分析
Types of Reactions
N-ethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles .
科学的研究の応用
N-ethyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of bacterial strains by interfering with their cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by disrupting their cell cycle progression .
類似化合物との比較
N-ethyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,3-thiadiazole: Exhibits antiviral and anti-inflammatory properties.
1,2,5-thiadiazole: Used in the development of new materials with unique electronic properties.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC名 |
N-ethyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H,5,6,7) |
InChIキー |
OJJLXUVCJDKHDT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)

![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)

![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)


![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
